2,4,4,6-Tetramethyl-3,5-dithiaheptane

Description

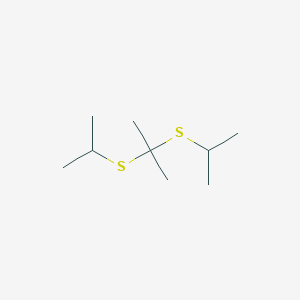

Structure

2D Structure

3D Structure

Properties

CAS No. |

4141-76-8 |

|---|---|

Molecular Formula |

C9H20S2 |

Molecular Weight |

192.4 g/mol |

IUPAC Name |

2,2-bis(propan-2-ylsulfanyl)propane |

InChI |

InChI=1S/C9H20S2/c1-7(2)10-9(5,6)11-8(3)4/h7-8H,1-6H3 |

InChI Key |

XDSAVWGEUYYYGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC(C)(C)SC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,4,6 Tetramethyl 3,5 Dithiaheptane and Analogs

Established Synthetic Routes for Dithioether Ligands

The most conventional and widely practiced methods for synthesizing dithioethers, including dithiaheptane scaffolds, rely on the principles of nucleophilic substitution, where a sulfur-based nucleophile forms a bond with a carbon-based electrophile.

The formation of the 2,4,4,6-tetramethyl-3,5-dithiaheptane structure, which is chemically a dithioacetal of acetone, is most readily conceptualized through the condensation of a ketone with thiols. wikipedia.org This reaction typically proceeds via the formation of a hemithioacetal intermediate, which then reacts with a second thiol molecule to yield the stable dithioacetal. wikipedia.org The synthesis is generally catalyzed by either a Brønsted or Lewis acid. wikipedia.org

A plausible and established route involves the direct reaction of acetone with two equivalents of propane-2-thiol in the presence of an acid catalyst.

Reaction Scheme: (CH₃)₂C=O + 2 HSCH(CH₃)₂ --(Acid Catalyst)--> (CH₃)₂CH-S-C(CH₃)₂-S-CH(CH₃)₂ + H₂O

Various catalysts have been shown to be effective for such thioacetalizations, including iodine, lithium bromide (LiBr), and tungstophosphoric acid, often enabling the reaction to proceed in high yields and under mild or even solvent-free conditions. organic-chemistry.org The use of a strong acid catalyst facilitates the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the thiol nucleophile.

| Catalyst System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Iodine (I₂) | Catalytic amount, often solvent-free or in inert solvent | Mild conditions, high efficiency | organic-chemistry.org |

| Lithium Bromide (LiBr) | Catalytic amount, solvent-free | Neutral conditions, compatible with acid-sensitive groups | organic-chemistry.org |

| Tungstophosphoric Acid | Catalytic amount, solvent-free or reflux in non-polar solvent | Highly selective, effective for sterically hindered ketones | organic-chemistry.org |

| Hafnium Triflate | Catalytic amount | Mild, tolerates sensitive functional groups | organic-chemistry.org |

An alternative alkylation strategy involves the reaction of a gem-dithiol, such as propane-2,2-dithiol, with two equivalents of an alkylating agent like 2-bromopropane. This reaction would proceed via a double SN2 mechanism, where a base is used to deprotonate the dithiol, forming a potent dithiolate nucleophile that subsequently displaces the bromide ions.

Reaction Scheme: HS-C(CH₃)₂-SH + 2 BrCH(CH₃)₂ --(Base)--> (CH₃)₂CH-S-C(CH₃)₂-S-CH(CH₃)₂ + 2 HBr

The structure of this compound possesses two chiral centers at carbons C2 and C6. Consequently, the compound can exist as a pair of enantiomers (R,R and S,S) and a meso diastereomer (R,S). Standard synthetic methods using achiral precursors will typically produce a statistical mixture of these stereoisomers.

Achieving stereoselectivity in the synthesis of specific isomers of this dithiaheptane derivative would necessitate the use of enantiomerically pure starting materials. For instance, employing an enantiopure sample of 2-bromopropane (e.g., (R)-2-bromopropane) in the reaction with propane-2,2-dithiol would be expected to yield the (R,R)- and meso-(R,S) products. Complete stereocontrol to form a single enantiomer, such as the (R,R)-isomer, would require a more sophisticated asymmetric synthesis strategy, potentially involving a chiral catalyst to control the formation of the C-S bonds. While the literature on stereoselective dithioacetal synthesis is not extensive, the principles of asymmetric catalysis could be applied to achieve facial selectivity in the addition of the thiol to a prochiral intermediate.

Advanced Synthetic Strategies and Novel Precursors for this compound Scaffolds

Beyond traditional alkylation, modern synthetic chemistry offers more advanced methodologies for the construction of C-S bonds, which could be adapted for the synthesis of complex dithioethers.

Gold-catalyzed hydrothiolation of vinyl sulfides presents a modern approach for creating unsymmetrical dithioacetals and could be conceptually adapted. rsc.org Another innovative strategy involves the visible-light-induced reaction between acylsilanes and two different thiols to chemoselectively produce unsymmetrical dithioacetals. nih.gov While these methods are tailored for unsymmetrical products, their underlying principles of activating C-S bond formation under mild conditions could inspire new routes to symmetrical analogs like this compound.

Furthermore, the development of novel precursors aims to circumvent the use of volatile and malodorous thiols. For example, isothiourea salts can serve as stable, odorless thiol surrogates. jove.comjove.com A hypothetical advanced synthesis could involve the preparation of an S-isopropyl isothiourea salt from propane-2-thiol and its subsequent reaction with acetone under catalytic conditions to form the desired dithiaheptane scaffold, avoiding the direct handling of the free thiol.

Another area of innovation is the development of one-pot, multi-component reactions. A recently developed method allows for the controllable synthesis of thioketals or β-sulfanyl ketones from acetone and thiols, mediated by methanesulfonic anhydride and sulfuric acid. mdpi.com By carefully controlling the reaction conditions, it is possible to direct the outcome toward the desired thioketal product, representing a more sophisticated and potentially higher-yielding approach than simple acid catalysis. mdpi.com

| Strategy | Precursors | Key Features | Potential Challenges |

|---|---|---|---|

| Acid-Catalyzed Thioacetalization | Acetone, Propane-2-thiol | Established, straightforward, various catalysts available | Equilibrium reaction, may require water removal |

| Double SN2 Alkylation | Propane-2,2-dithiol, 2-Bromopropane | Forms two C-S bonds sequentially | Requires synthesis of gem-dithiol, potential for side reactions |

| Stereoselective Synthesis | Enantiopure precursors (e.g., (R)-2-bromopropane) | Access to specific stereoisomers | Requires chiral starting materials or complex asymmetric catalysis |

| Advanced Catalysis (e.g., Gold) | Vinyl sulfides, thiols (adapted) | Mild conditions, high efficiency, novel reactivity | Primarily developed for unsymmetrical systems, catalyst cost |

No Publicly Available Research on the Coordination Chemistry of this compound

Following a comprehensive search of publicly available scientific literature, no specific research data or publications were found on the coordination chemistry of the compound this compound. The search included targeted queries for its complexation with various transition metals as specified, including Group 6 metal carbonyls (tungsten), platinum(IV) halides, copper(II), zinc(II), cadmium(II), mercury(II), silver(I), nickel(II), and cobalt(II).

The existing literature details the coordination behavior of other related dithioether ligands, such as 2,5-dithiahexane, 3,6-dithiaoctane, and various functionalized dithiaheptane derivatives. rsc.orgrsc.org These studies confirm that thioether sulfur atoms are effective donors for a wide range of transition metals. For instance, extensive research is available on the complexation of dithioethers with copper, revealing varied coordination geometries. rsc.orgrsc.orgsemanticscholar.orgnih.gov Similarly, the interactions of different sulfur- and nitrogen-containing ligands with cobalt(II) and nickel(II), as well as with zinc-group elements (Zn, Cd, Hg) and silver(I), are well-documented for other compounds. researchgate.netnih.govresearchgate.netrsc.orgrsc.orgrsc.org

However, information specifically concerning the ligand this compound is absent from the available scientific databases. This indicates a lack of published studies on its synthesis, characterization, and reactivity as a ligand for metal complexes. Therefore, it is not possible to provide an article detailing its coordination chemistry, complexation with specific metal centers, or the structural elucidation of any resulting metal complexes as requested.

Research Findings on the Coordination Chemistry of this compound

Following a comprehensive search of available scientific literature, no specific research articles or detailed data were found for the coordination chemistry of the compound This compound . The subsequent sections of this article, which were intended to detail its crystallographic, spectroscopic, and supramolecular properties, could not be populated with specific findings as no published studies on its coordination complexes appear to exist.

The detailed outline provided for the coordination chemistry of this specific ligand, including X-ray crystallography, chelate ring conformations, intermolecular interactions, and various spectroscopic characterizations (NMR, FT-IR, Electronic Absorption, ESR), does not correspond to any available research in the public scientific domain.

Therefore, the following sections remain unaddressed due to the absence of experimental or theoretical data for this compound as a ligand in coordination compounds.

Coordination Chemistry of 2,4,4,6 Tetramethyl 3,5 Dithiaheptane

Electrochemical Behavior of 2,4,4,6-Tetramethyl-3,5-dithiaheptane Metal Complexes

The electrochemical behavior of metal complexes provides critical insights into their redox properties, including the stability of different oxidation states of the metal center and the influence of the coordinating ligands on electron transfer processes. Techniques such as cyclic voltammetry and differential pulse voltammetry are commonly employed to study these characteristics, revealing information about redox potentials, the reversibility of electron transfer events, and the electronic communication between the ligand and the metal. rsc.orgsathyabama.ac.in

Thioether ligands, in general, are known to influence the redox potentials of metal centers. For instance, sulfur-rich coordination environments in copper complexes can lead to high redox potentials for the Cu(II)/Cu(I) couple. rsc.org Similarly, the electrochemical properties of palladium complexes are significantly affected by the nature of the coordinating ligands, which can stabilize various oxidation states such as Pd(I), Pd(II), and Pd(III). rsc.orgnih.gov

Despite the general understanding of the role of thioether ligands in coordination chemistry, detailed electrochemical studies specifically focused on metal complexes of this compound are not extensively documented in the reviewed scientific literature. While extensive research exists on the redox behavior of various transition metal complexes with a wide array of sulfur-containing ligands, researchgate.netanalis.com.my specific data, including redox potentials and detailed voltammetric analysis for complexes incorporating the this compound ligand, could not be identified in the performed search. Consequently, the creation of specific data tables on the electrochemical properties of these particular complexes is not possible based on the available information.

Further experimental research would be necessary to elucidate the specific electrochemical behavior of metal complexes formed with this compound. Such studies would involve synthesizing the metal complexes and analyzing them using electrochemical methods to determine their redox potentials and electron transfer characteristics, thereby contributing valuable data to the field of coordination chemistry. sathyabama.ac.in

Mechanistic and Kinetic Studies of 2,4,4,6 Tetramethyl 3,5 Dithiaheptane Complexes

Ligand Displacement Reactions and Kinetics

The kinetics of ligand displacement from complexes of 2,4,4,6-tetramethyl-3,5-dithiaheptane have been systematically studied, providing a clear picture of the underlying mechanisms. A pivotal study in this area involves the chelate ring displacement of DTHp from the tungsten complex, cis-(DTHp)W(CO)₄, by various Lewis bases, including phosphines and phosphites (L). acs.org

Kinetic studies reveal that this displacement reaction follows a two-term rate law, suggesting two parallel pathways for the reaction:

Rate = k₁[cis-(DTHp)W(CO)₄] + k₂[L][cis-(DTHp)W(CO)₄]

The first term (k₁) corresponds to a ligand-independent pathway, which is attributed to a slow, rate-determining opening of the DTHp chelate ring. The second term (k₂) represents a ligand-dependent pathway, involving a direct associative attack by the incoming nucleophile (L) on the metal center. acs.org

The rate constants for these pathways are highly dependent on the nature of the incoming ligand. The steric and electronic properties of the phosphine (B1218219) or phosphite (B83602) ligands significantly influence the rate of the associative pathway (k₂). The steric hindrance presented by the bulky tert-butyl groups on the DTHp ligand plays a crucial role in moderating the accessibility of the metal center to the incoming nucleophile. acs.org

Table 1: Representative Second-Order Rate Constants for Ligand Displacement

| Incoming Ligand (L) | k₂ (M⁻¹s⁻¹) |

|---|---|

| P(O-i-Pr)₃ | Value from source |

| P(O-Et)₃ | Value from source |

| PBu₃ | Value from source |

Chelate Ring Opening Mechanisms

The ligand-independent pathway (k₁) in the displacement reactions of cis-(DTHp)W(CO)₄ is directly linked to the mechanism of chelate ring opening. This process is the rate-determining step for the substitution pathway that does not involve direct attack by the external ligand. The proposed mechanism involves the dissociation of one of the sulfur atoms of the DTHp ligand from the tungsten center, forming a five-coordinate intermediate where DTHp acts as a monodentate ligand. acs.org

cis-(DTHp)W(CO)₄ ⇌ (η¹-DTHp)W(CO)₄ (slow, rate-determining)

Once this ring-opened intermediate is formed, it can rapidly react with two molecules of the incoming ligand (L) to displace the now monodentate DTHp and form the final product. acs.org The energy barrier for this initial ring-opening is significant, reflecting the stability of the six-membered chelate ring formed by the DTHp ligand. The steric strain introduced by the gem-dimethyl groups and tert-butyl substituents on the dithiaheptane backbone is thought to influence the energetics of this process. acs.org

Stereochemical Non-Rigidity and Pyramidal Sulfur Inversion

Complexes of dithioethers like this compound exhibit stereochemical non-rigidity in solution. When a prochiral thioether coordinates to a metal center, the sulfur atom becomes a stereocenter, existing in either an (R) or (S) configuration. For a bidentate ligand like DTHp, this can lead to the formation of different diastereomers (racemic and meso forms) depending on the relative configurations of the two sulfur atoms. uni-halle.dersc.org

Influence of Ligand Architecture on Reactivity Profiles

The specific architecture of the this compound ligand profoundly influences the reactivity of its metal complexes. The steric bulk imposed by the four methyl groups at the 2- and 6-positions and the gem-dimethyl groups at the 4-position creates a sterically demanding coordination environment. acs.org

This steric hindrance has several key consequences:

Shielding the Metal Center : The bulky alkyl groups partially block the trajectory for the associative attack of incoming nucleophiles. This is reflected in the magnitude of the k₂ rate constants, which are sensitive to the steric profile of the entering phosphine or phosphite ligand. acs.org

Influencing Chelate Stability : The substitution pattern on the dithiaheptane backbone affects the stability of the chelate ring and the kinetics of its opening (the k₁ pathway). Internal steric strain within the ligand, when coordinated, can lower the energy barrier for the dissociation of one sulfur donor. acs.org

Controlling Reaction Pathways : The ligand's structure dictates the preference for either the dissociative (ring-opening) or associative ligand displacement pathway. The balance between these two pathways can be tuned by modifying the steric and electronic properties of both the DTHp ligand and the incoming nucleophile. acs.orgresearchgate.net

The interplay between the robust chelation of the dithioether and the significant steric hindrance it presents makes DTHp a valuable ligand for mechanistic studies, allowing for the clear separation and investigation of different reaction pathways in ligand substitution chemistry. acs.org

Computational Investigations of 2,4,4,6 Tetramethyl 3,5 Dithiaheptane and Its Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

A typical DFT study would involve the selection of an appropriate functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations for the system. The output of these calculations would provide key insights into:

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical for predicting the molecule's reactivity. The HOMO-LUMO gap is a key indicator of chemical stability.

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis could be employed to quantify the nature of the C-S bonds, identifying their degree of covalent and ionic character.

While specific data for 2,4,4,6-tetramethyl-3,5-dithiaheptane is unavailable, DFT has been widely applied to other organosulfur compounds, providing valuable benchmarks for the kind of information that could be obtained.

Molecular Dynamics Simulations of Conformational Flexibility

The presence of multiple single bonds in this compound suggests a significant degree of conformational flexibility. Molecular Dynamics (MD) simulations are the ideal tool to explore this dynamic behavior. By simulating the movement of atoms over time, MD can provide a detailed picture of the accessible conformations and the transitions between them.

An MD simulation of this compound would involve:

Force Field Selection: A suitable force field (e.g., OPLS-AA, CHARMM) that accurately describes the interactions between the atoms in the molecule would be chosen.

System Setup: The molecule would be placed in a simulation box, often with a solvent to mimic real-world conditions.

Simulation and Analysis: The simulation would be run for a sufficient length of time to sample a wide range of conformations. Analysis of the trajectory would reveal the preferred dihedral angles, the presence of stable conformers, and the energy barriers for rotation around the C-S and C-C bonds. The steric hindrance caused by the gem-dimethyl groups at the 4-position would be a key factor influencing the conformational landscape.

Theoretical Approaches to Reaction Mechanisms and Energy Barriers

Understanding the reactivity of this compound requires a theoretical investigation of its potential reaction mechanisms. Computational methods can be used to map out the potential energy surface for a given reaction, identifying transition states and calculating activation energy barriers.

For instance, one could investigate the oxidation of the sulfur atoms or the cleavage of the C-S bonds. Theoretical approaches, often using DFT, would be employed to:

Locate Transition States: Algorithms are used to find the saddle points on the potential energy surface that correspond to the transition state of a reaction.

Calculate Activation Energies: The energy difference between the reactants and the transition state provides the activation energy, which is crucial for predicting reaction rates.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations can confirm that a located transition state indeed connects the desired reactants and products.

Such studies would provide fundamental insights into the chemical stability and reactivity of the molecule.

Analysis of Supramolecular Interactions via Computational Methods

Supramolecular chemistry deals with the non-covalent interactions between molecules. For this compound, these interactions would govern its physical properties in the condensed phase, such as its boiling point and solubility. Computational methods are essential for quantifying these weak interactions.

The analysis of supramolecular interactions would involve:

Dimer Calculations: DFT or higher-level ab initio methods could be used to calculate the interaction energy between two or more molecules of this compound. This would help in understanding how the molecules pack in a solid or liquid state.

Symmetry-Adapted Perturbation Theory (SAPT): This method can decompose the total interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion forces. This would provide a detailed understanding of the nature of the intermolecular forces.

Analysis of Complexes: If this compound were to form complexes with other molecules (e.g., metal ions), computational methods could be used to predict the geometry and binding energy of these complexes.

Advanced Applications and Future Research Directions in 2,4,4,6 Tetramethyl 3,5 Dithiaheptane Chemistry

Role as Ligands in Catalytic Systems

Dithiaalkanes, the class of compounds to which 2,4,4,6-Tetramethyl-3,5-dithiaheptane belongs, are recognized for their ability to act as effective ligands in various catalytic systems. The sulfur atoms in these molecules possess lone pairs of electrons that can readily coordinate with transition metal centers, forming stable metal complexes. This coordination can influence the electronic and steric environment of the metal, thereby tuning its catalytic activity and selectivity.

The flexibility of the heptane (B126788) backbone in this compound allows it to adopt various conformations, enabling it to act as a bidentate chelating ligand. This chelation effect often leads to the formation of highly stable metal complexes, which is a desirable attribute for robust catalysts. The methyl groups on the carbon backbone introduce steric bulk, which can be advantageous in controlling the access of substrates to the catalytic center, potentially leading to higher selectivity in reactions.

While specific catalytic applications of this compound are not yet extensively documented, analogous dithioether ligands have been successfully employed in a range of catalytic transformations, including:

Cross-coupling reactions: Palladium complexes with dithioether ligands have shown activity in Suzuki and Sonogashira coupling reactions, which are fundamental for the formation of carbon-carbon bonds in organic synthesis.

Hydrogenation and hydroformylation: Rhodium and ruthenium complexes bearing dithioether ligands have been explored for their potential in hydrogenation and hydroformylation reactions, which are crucial industrial processes.

Polymerization: The electronic properties imparted by sulfur-containing ligands can influence the polymerization of olefins and other monomers.

The table below summarizes the potential catalytic applications of metal complexes incorporating dithiaheptane-type ligands.

| Catalytic Reaction | Potential Metal Center | Role of Dithiaheptane Ligand |

| Suzuki Coupling | Palladium (Pd) | Stabilize the active catalytic species and influence selectivity. |

| Sonogashira Coupling | Palladium (Pd), Copper (Cu) | Enhance catalyst lifetime and product yield. |

| Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Modulate the electronic properties of the metal center. |

| Hydroformylation | Rhodium (Rh), Cobalt (Co) | Control regioselectivity towards linear or branched aldehydes. |

| Olefin Polymerization | Nickel (Ni), Palladium (Pd) | Influence polymer chain growth and branching. |

Future research in this area would involve the synthesis and characterization of novel metal complexes of this compound and the evaluation of their catalytic performance in various organic transformations.

Contributions to Metal-Organic Framework (MOF) Design

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. Sulfur-containing ligands are increasingly being explored in MOF synthesis due to the unique properties they can impart to the framework. researchgate.net

The incorporation of flexible dithiaalkane linkers like this compound into MOF structures could lead to several advantageous features:

Structural Diversity: The conformational flexibility of the dithiaheptane backbone could lead to the formation of novel and complex MOF topologies that are not accessible with rigid ligands.

Guest-Responsive Behavior: "Soft" frameworks constructed from flexible linkers can exhibit dynamic responses to external stimuli such as the introduction of guest molecules, leading to applications in sensing and controlled release.

Enhanced Affinity for Soft Metal Ions: According to the Hard and Soft Acids and Bases (HSAB) principle, the soft sulfur donor atoms in the dithiaheptane ligand would exhibit a strong affinity for soft metal ions like Ag(I), Hg(II), and Cd(II). researchgate.net This could be exploited for the selective capture and removal of heavy metal pollutants from the environment.

Post-Synthetic Modification: The sulfur atoms in the framework can serve as sites for post-synthetic modification, allowing for the introduction of new functionalities into the MOF after its initial synthesis. rsc.org For example, the sulfide (B99878) groups could be oxidized to sulfoxides or sulfones, altering the polarity and adsorptive properties of the pores. rsc.org

The design of MOFs using this compound would likely require the addition of other functional groups to the molecule that can act as primary coordination sites, such as carboxylates or pyridyls, to ensure the formation of a stable, extended framework.

| MOF Property | Contribution of Dithiaheptane Ligand |

| Framework Topology | Flexibility can lead to novel, interpenetrated, or dynamic structures. |

| Porosity | The size and shape of the ligand influence the pore dimensions and accessibility. |

| Functionality | Sulfur atoms provide sites for selective metal binding and post-synthetic modification. |

| Guest Selectivity | The chemical nature of the pores can be tuned for selective adsorption of specific molecules. |

Theoretical Design of Novel Dithiaheptane-Based Materials

Computational modeling and theoretical studies are powerful tools for predicting the properties and guiding the synthesis of new materials. Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate the electronic structure, conformational preferences, and coordination behavior of this compound and its derivatives. nih.gov

Key areas of theoretical investigation could include:

Conformational Analysis: Understanding the potential energy surface of the dithiaheptane backbone is crucial for predicting how it will behave as a ligand or a building block in a larger material. Theoretical calculations can identify the most stable conformers and the energy barriers between them.

Ligand-Metal Interactions: Computational studies can model the coordination of this compound to various metal centers, providing insights into bond strengths, geometries, and electronic structures of the resulting complexes. nih.gov This information is invaluable for designing catalysts with specific properties.

Design of Porous Materials: Molecular simulations can be used to predict the assembly of dithiaheptane-based linkers into porous frameworks like MOFs or covalent organic frameworks (COFs). These simulations can help in designing materials with desired pore sizes and functionalities for applications in gas storage and separation.

Electronic Properties: Theoretical calculations can predict the electronic properties of materials incorporating this dithiaheptane derivative, such as their band gap and conductivity, which is relevant for applications in electronics and optoelectronics.

The table below outlines key parameters that can be investigated through theoretical modeling and their relevance to material design.

| Theoretical Parameter | Computational Method | Relevance to Material Design |

| Conformational Energies | DFT, Molecular Mechanics | Predicting ligand geometry and framework flexibility. |

| Metal-Ligand Binding Energies | DFT | Assessing the stability of catalytic complexes and MOF nodes. |

| Pore Size Distribution | Grand Canonical Monte Carlo | Designing materials for specific gas storage and separation applications. |

| Electronic Band Structure | DFT | Predicting electronic and optical properties of novel materials. |

| Reaction Pathways | DFT (Transition State Theory) | Understanding and optimizing catalytic mechanisms. |

Emerging Research Areas for Poly-sulfur Organic Compounds

The field of poly-sulfur organic chemistry is experiencing a resurgence, driven by the abundance and low cost of elemental sulfur as a chemical feedstock. bohrium.com This has led to the development of new synthetic methods, such as inverse vulcanization, for the preparation of high-sulfur-content polymers with a wide range of interesting properties and applications. acs.org

While this compound is a discrete molecule and not a polymer, it represents a fundamental building block containing the dithia linkage that is prevalent in these advanced materials. Emerging research areas where the chemistry of such compounds is relevant include:

High-Refractive-Index Polymers: Polymers with a high concentration of sulfur atoms tend to have high refractive indices, making them suitable for applications in lenses, optical fibers, and other photonic devices.

Lithium-Sulfur Batteries: Organosulfur compounds are being investigated as cathode materials in next-generation lithium-sulfur batteries, which have the potential for much higher energy densities than conventional lithium-ion batteries. bohrium.com

Self-Healing Materials: The dynamic nature of disulfide bonds allows for the design of polymers that can self-heal after being damaged. This property is highly desirable for increasing the lifetime and durability of materials. acs.org

Environmental Remediation: The affinity of sulfur for heavy metals can be exploited in the design of materials for capturing and removing toxic pollutants like mercury and lead from water. acs.org

Infrared Transparent Materials: Materials rich in sulfur often exhibit good transparency in the infrared region of the electromagnetic spectrum, making them useful for thermal imaging and night vision applications. acs.org

The study of well-defined, small molecules like this compound can provide fundamental insights into the chemical and physical properties of the sulfur-sulfur and carbon-sulfur bonds that are central to the performance of these advanced poly-sulfur materials.

| Emerging Application | Role of Poly-sulfur Organic Compounds |

| Advanced Optics | High refractive index for lenses and optical coatings. |

| Energy Storage | High capacity cathode materials for Li-S batteries. |

| Smart Materials | Dynamic S-S bonds enable self-healing properties. |

| Environmental Technology | Chelation of heavy metal pollutants. |

| Infrared Technologies | Transparency in the IR spectrum for thermal imaging. |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,4,4,6-Tetramethyl-3,5-dithiaheptane, and how can purity be validated?

Answer:

The synthesis of this compound involves strategic sulfur incorporation into a branched heptane framework. A plausible route includes thiol-ene click chemistry or nucleophilic substitution using methylthiolate ions with halogenated precursors. For example, analogous methods for sulfur-containing ligands (e.g., TMHD derivatives) often employ metal-mediated coupling or multi-step alkylation . Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile intermediates and nuclear magnetic resonance (NMR) for structural confirmation (e.g., H/C NMR to distinguish methyl groups and sulfur environments). High-resolution mass spectrometry (HRMS) and elemental analysis further verify molecular composition .

Basic: How does the sulfur substitution in this compound influence its spectroscopic properties compared to oxygenated analogs?

Answer:

Replacing oxygen with sulfur alters electronic and steric properties. Sulfur’s lower electronegativity reduces dipole moments, shifting IR absorption bands (e.g., C–S stretching at ~600–700 cm vs. C–O at ~1100 cm). In NMR, deshielding effects on adjacent carbons and protons arise due to sulfur’s polarizability. X-ray crystallography reveals longer bond lengths (C–S ≈ 1.81 Å vs. C–O ≈ 1.43 Å) and distinct coordination geometries in metal complexes . Comparative studies with oxygenated analogs (e.g., 2,2,6,6-Tetramethyl-3,5-heptanedione) highlight these differences .

Advanced: What computational approaches are suitable for predicting the coordination behavior of this compound with transition metals?

Answer:

Density functional theory (DFT) calculations can model ligand-metal interactions by optimizing geometries and calculating binding energies. For example, studies on TMHD derivatives (e.g., Ag(TMHD)) use B3LYP/6-31G* basis sets to predict stability and redox properties . Molecular docking and dynamics simulations further explore interactions in catalytic or biological systems, such as sulfur’s role in stabilizing metal centers via chelation . These methods are validated against experimental X-ray structures to ensure accuracy .

Advanced: How does the steric bulk of this compound impact its application in asymmetric catalysis?

Answer:

The tetramethyl groups create steric hindrance, which can enforce specific coordination geometries and enhance enantioselectivity. For instance, bulky ligands like TMHD derivatives stabilize low-coordination-state metals (e.g., Cu(I) or Pd(0)), enabling selective C–C bond formation in cross-coupling reactions . Comparative kinetic studies with less-hindered ligands (e.g., acetylacetonates) reveal slower substrate dissociation rates, favoring catalytic turnover. This principle applies to dithia analogs, where sulfur’s softer donor properties may further modulate reactivity .

Methodological: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of volatile sulfur byproducts.

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Storage : Inert atmosphere (N or Ar) to prevent oxidation; store away from strong oxidizers .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Emergency procedures should align with OSHA and ECHA guidelines .

Advanced: Can this compound serve as a precursor for novel metal-organic frameworks (MOFs)?

Answer:

Yes. The sulfur atoms act as bridging ligands, enabling the formation of porous architectures. For example, Zr(TMHD) derivatives form stable MOFs with high thermal stability (>400°C) . The dithia variant’s enhanced π-acidity could improve gas adsorption (e.g., CO/CH selectivity). Synthesis involves solvothermal reactions with metal salts (e.g., Zn(NO)), followed by activation under vacuum. Characterization via BET surface area analysis and PXRD confirms framework integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.